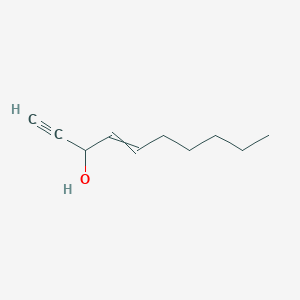

Dec-4-en-1-yn-3-ol

Description

Significance of Alkenyne and Propargylic Alcohol Motifs in Chemical Research

The structural components of Dec-4-en-1-yn-3-ol, namely the propargylic alcohol and alkenyne (or enyne) moieties, are of considerable importance in chemical research. Propargylic alcohols are recognized as fundamental and versatile building blocks in organic synthesis. rsc.orgacs.orgresearchgate.net Their utility lies in their bifunctional nature, possessing both an alkyne and a hydroxyl group, which allows for a wide range of chemical transformations. researchgate.netchemrxiv.org This makes them crucial intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. rsc.orgacs.org The propargyl group itself is a key structural unit found in numerous natural and medicinal compounds. rsc.org

Alkynes, in general, are a pivotal class of compounds in organic chemistry, with their activation by transition metals being a common strategy for building molecular complexity. mdpi.com The enyne motif, a conjugated system of a double and a triple bond, is a valuable scaffold in natural products and a versatile handle for synthetic transformations. rsc.org Specifically, the 1,4-enyne structure, which is related to the skeleton of this compound, is a significant motif in natural products and has applications in constructing complex molecules. rsc.org Some natural products containing the 1,4-enyne skeleton have demonstrated noteworthy anticancer activities. rsc.org The alkynylcarbinol motif, a core feature of this compound, is also found in a variety of marine natural products, indicating its biological relevance. researchgate.net

Historical Context of En-yn-ol Systems in Synthetic Chemistry

The synthesis of molecules containing conjugated unsaturated systems like en-yn-ols has been a persistent challenge for organic chemists. The synthesis of related, but more complex, en-yn-en-yn-ols was described as inefficient and laborious, highlighting the difficulties in controlling selectivity and preventing unwanted side reactions like decomposition. jabde.comjabde.com

A significant milestone in the study of the 4-en-1-yn-3-ol skeleton came from the investigation of natural products isolated from marine sponges. In the late 1990s, researchers reported the chemoenzymatic synthesis of (±)-docosa-4,15-dien-1-yn-3-ol, a compound isolated from the Caribbean sponge Cribrochalina vasculum. psu.edursc.org This molecule, which possesses the characteristic 4-en-1-yn-3-ol framework, showed in vitro immunosuppressive and antitumor activities. rsc.org The synthesis was crucial for confirming the structure and absolute configuration of the natural product. psu.edursc.org

The development of synthetic methods for these systems is an ongoing field of research. For instance, a novel method for the direct reductive deoxygenation of 1-en-4-yn-3-ols to produce 1,4-enynes was reported in 2016, noting that the use of 1-en-4-yn-ols as substrates for this purpose had not been previously demonstrated. rsc.org This indicates that the exploration of synthetic routes involving en-yn-ol systems is a relatively modern endeavor, continually evolving with new catalytic methods.

Scope and Research Objectives for this compound Studies

While dedicated studies on this compound are limited, the research objectives for this compound can be inferred from the broader investigation of the en-yn-ol class. A primary objective is the use of such molecules as versatile synthetic intermediates. acs.orgresearchgate.net The combination of alkene, alkyne, and alcohol functionalities in a specific spatial arrangement allows for a diverse array of subsequent chemical modifications, making them valuable building blocks for more complex target molecules.

A major driver of research in this area is the total synthesis of complex natural products that contain the en-yn-ol motif. rsc.orgresearchgate.net For example, the total synthesis of 16-Methyleicos-(4E)-en-1-yn-3-ol, another bioactive compound from the marine sponge Cribrochalina vasculum, was undertaken to establish the absolute configuration of its chiral centers. researchgate.net Similarly, the synthesis of (±)-docosa-4,15-dien-1-yn-3-ol was pursued to confirm its structure and stereochemistry. rsc.org

Furthermore, a significant research objective is the investigation of the biological activities of these compounds. The discovery of immunosuppressive and antitumor properties in natural products containing the 4-en-1-yn-3-ol skeleton provides a strong impetus for synthesizing this compound and its analogs to evaluate their potential as therapeutic agents. rsc.orgacs.org The development of new, efficient, and stereoselective synthetic methodologies to access these structures remains a key goal, as it facilitates their synthesis and subsequent biological evaluation. rsc.org

Interactive Data Tables

Table 1: Physicochemical Properties of Analogous Compounds

| Property | Hex-4-en-1-yn-3-ol | (R)-Dec-1-yn-3-ol | Dec-4-yn-3-one |

|---|---|---|---|

| Molecular Formula | C₆H₈O nih.gov | C₁₀H₁₈O mdpi.com | C₁₀H₁₆O sigmaaldrich.com |

| Molecular Weight | 96.13 g/mol nih.gov | 154.25 g/mol mdpi.com | 152.24 g/mol sigmaaldrich.com |

| IUPAC Name | hex-4-en-1-yn-3-ol nih.gov | (R)-dec-1-yn-3-ol mdpi.com | dec-4-yn-3-one sigmaaldrich.com |

| CAS Number | 10138-60-0 nih.gov | Not specified | 108357-96-6 sigmaaldrich.com |

| Physical Description | Not specified | Colorless oil mdpi.com | Not specified |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| (±)-docosa-4,15-dien-1-yn-3-ol |

| 1,4-enyne |

| 16-Methyleicos-(4E)-en-1-yn-3-ol |

| Dec-1-yn-3-ol |

| This compound |

| Dec-4-yn-3-one |

| en-yn-en-yn-ol |

| Hex-4-en-1-yn-3-ol |

| propargylic alcohol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89682-48-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

dec-4-en-1-yn-3-ol |

InChI |

InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h2,8-11H,3,5-7H2,1H3 |

InChI Key |

GYEBWUAUQNKLOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dec 4 En 1 Yn 3 Ol and Its Derivatives

Strategies for the Construction of the 4-en-1-yn-3-ol Skeleton

The fundamental structure of a 4-en-1-yn-3-ol, characterized by a hydroxyl group positioned between a double bond and a triple bond, can be assembled through several key synthetic disconnections. A common and effective strategy involves the coupling of an alkynyl nucleophile with an α,β-unsaturated aldehyde. This approach directly establishes the core 4-en-1-yn-3-ol framework.

For instance, the synthesis of (±)-(4E,15Z)-docosa-4,15-dien-1-yn-3-ol, a related natural product, was achieved by reacting an appropriate aldehyde with ethynylmagnesium chloride. rsc.org This Grignard reaction serves as a reliable method for forming the carbon-carbon bond between the alkyne and the carbonyl carbon, simultaneously generating the pivotal hydroxyl group. Similarly, the synthesis of other enynol structures often begins with the addition of a lithium acetylide or a Grignard reagent to an enal. mdpi.com

Another versatile approach involves the modification of a pre-existing smaller chiral building block. For example, a versatile chiron, 1-tert-butyldimethylsilylpenta-1,4-diyn-3-ol, was used as a starting point for the synthesis of (S)-Eicos-(4E)-en-1-yn-3-ol. researchgate.net This strategy relies on the initial creation of a simpler chiral molecule that is then elaborated through subsequent reactions, such as alkylation and functional group manipulation, to construct the final, more complex target molecule.

The table below summarizes some of the key reactions used in the construction of the 4-en-1-yn-3-ol skeleton.

| Reaction Type | Reactants | Product Feature | Reference |

| Alkynylide Addition | α,β-Unsaturated Aldehyde + Alkynyl Grignard/Lithium Reagent | Forms the core C-C bond and hydroxyl group | rsc.orgmdpi.com |

| Alkylation of Chiral Precursor | Protected Chiral Diyne + Alkyl Bromide | Extends the carbon chain of a pre-existing chiral scaffold | researchgate.net |

Stereoselective and Enantioselective Synthesis of Dec-4-en-1-yn-3-ol

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules like this compound. Enantioselective synthesis, which favors the formation of one of two mirror-image enantiomers, is crucial as different enantiomers can have vastly different biological effects. wikipedia.org Several powerful strategies have been developed to achieve high levels of stereocontrol in the synthesis of 4-en-1-yn-3-ol derivatives.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. nih.govaip.org This approach is highly efficient and is a cornerstone of modern organic synthesis. In the context of this compound synthesis, a notable example is the enantioselective addition of a terminal alkyne to an aldehyde.

One such method employed a dinuclear zinc-ProPhenol complex to catalyze the addition of 1,3-diynes to various aldehydes, including aliphatic and α,β-unsaturated aldehydes. researchgate.net This catalytic system proved effective in creating the chiral center at the hydroxyl-bearing carbon with high enantioselectivity. researchgate.net Another significant advancement is the development of rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions, which have been used to synthesize chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org While not directly applied to this compound, this methodology highlights the potential of transition metal catalysis in creating chiral centers within complex molecular frameworks.

The development of new chiral ligands is central to the success of asymmetric catalysis. For example, the use of MonoPhos, a simple and cost-effective ligand, has shown superior catalytic activity in certain rhodium-catalyzed reactions compared to more complex bisphosphine ligands. organic-chemistry.org The ongoing discovery of novel catalysts and ligands continues to expand the toolbox for the enantioselective synthesis of chiral alcohols. rsc.org

| Catalyst System | Reaction Type | Key Feature | Reference |

| Dinuclear Zinc-ProPhenol | Alkynylation of Aldehydes | High enantioselectivity for the formation of chiral propargyl alcohols | researchgate.net |

| Rhodium/MonoPhos | Intramolecular 1,4-Addition | Efficient synthesis of enantioenriched cyclic compounds | organic-chemistry.org |

Chemoenzymatic Approaches Utilizing Lipase-Mediated Biotransformations

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional organic chemistry. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly useful for the kinetic resolution of racemic alcohols. scielo.brmdpi.com In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

This strategy has been successfully applied to the synthesis of enantiomerically pure 4-en-1-yn-3-ol derivatives. For instance, the lipase (B570770) Novozym 435, derived from Candida antarctica, was used in the kinetic resolution of racemic (4E,15Z)-docosa-4,15-dien-1-yn-3-ol. rsc.orgpsu.edu The lipase-catalyzed acylation of the racemic alcohol with vinyl acetate (B1210297) resulted in the formation of the acetylated product and the unreacted alcohol, both with high enantiomeric excess. rsc.org

Similarly, lipase PS from Pseudomonas cepacia has been employed for the kinetic resolution of related propargyl alcohols. acs.orgacs.org The enzyme-mediated acylation selectively acetylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. This method provides access to both enantiomers of the chiral alcohol, which can be crucial for studying their respective biological activities. The efficiency of lipase-catalyzed resolutions can be very high, with some reactions achieving excellent enantiomeric excess (>99% ee). mdpi.comscirp.org

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Novozym 435 (Candida antarctica) | Kinetic Resolution (Acylation) | Racemic (4E,15Z)-docosa-4,15-dien-1-yn-3-ol | Enantioenriched acetate and unreacted alcohol | rsc.orgpsu.edu |

| Lipase PS (Pseudomonas cepacia) | Kinetic Resolution (Acylation) | Racemic (Z)-1-(trimethylsilyl)dothis compound | Enantioenriched acetate and unreacted alcohol | acs.orgacs.org |

| Aspergillus niger Lipase | Kinetic Resolution (Hydrolysis) | Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | Enantioenriched alcohol and unreacted acetate | scielo.br |

Chiral Auxiliaries and Substrate-Controlled Stereoselection

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. This is a powerful and well-established strategy for asymmetric synthesis.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylation reactions to create chiral centers with high diastereoselectivity. rsc.org In the synthesis of 16-methyleicos-(4E)-en-1-yn-3-ol, an Evans auxiliary was utilized for a methylation reaction to establish one of the chiral centers. researchgate.net

Substrate-controlled stereoselection relies on the existing chirality within a molecule to influence the stereochemistry of newly formed stereocenters. liverpool.ac.uk This strategy is particularly effective in the synthesis of polyketide natural products, where the stereochemical outcome of a reaction at one part of the molecule is directed by a chiral center elsewhere in the same molecule. While direct examples for this compound are less common, the principle is fundamental to many total synthesis endeavors where complex stereochemical arrays are constructed.

Metal-Catalyzed Transformations in the Synthesis of this compound Scaffolds

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. smith.edu In the synthesis of this compound and related enynol scaffolds, metal catalysts are instrumental in facilitating key bond-forming and rearrangement reactions.

Gold and Platinum Catalysis in Cycloisomerization Reactions

Gold and platinum catalysts have emerged as exceptionally powerful tools for activating alkynes towards nucleophilic attack, leading to a wide array of cycloisomerization reactions. nih.govacs.org These reactions can transform acyclic enynols into complex cyclic and bicyclic structures. The high electrophilicity of gold(I) and platinum(II) salts allows them to coordinate to the alkyne, making it susceptible to intramolecular attack by a tethered alkene or other nucleophile. thieme-connect.com

For example, the gold-catalyzed cycloisomerization of cis-4,6-dien-1-yn-3-ols can proceed through different pathways, such as 6-exo-dig or 5-exo-dig cyclization, to yield diverse products like cyclopentenyl aldehydes or reorganized styrene (B11656) derivatives. acs.org The choice of catalyst and the substrate structure can influence the reaction pathway and the final product. Platinum catalysts can also promote similar cycloisomerizations, sometimes leading to complementary reactivity and products compared to gold catalysts. smith.eduthieme-connect.com

These cycloisomerization reactions are not only valuable for creating molecular complexity but can also be used to set stereocenters with a high degree of chirality transfer from a chiral starting material. acs.org The development of these gold- and platinum-catalyzed methods has significantly expanded the synthetic routes available for accessing complex scaffolds derived from enynols. acs.org

| Catalyst | Reaction Type | Substrate | Product Type | Reference |

| AuCl₃ | Cycloisomerization | cis-4,6-Dien-1-yn-3-ol | Cyclopentenyl Aldehydes | acs.org |

| PtCl₂ | Cycloisomerization | cis-4,6-Dien-1-yn-3-ol | Bicyclo[4.1.0]heptenones or Styrenes | acs.org |

| Gold(I) Complexes | Cycloisomerization | Alkynols | Oxygen-containing Heterocycles | nih.gov |

| Copper(I) Salts | Cycloisomerization | 5-en-1-yn-3-ols | Cyclopropanes or Fragmentation Products | thieme-connect.com |

Iron(III) Fluoride (B91410) and Triflic Acid Co-catalysis for Reductive Deoxygenation

While direct evidence for the use of Iron(III) fluoride and triflic acid co-catalysis specifically for the reductive deoxygenation of this compound is not prevalent in the reviewed literature, the use of iron catalysis in related transformations is well-documented. Iron-catalyzed reactions are gaining traction as sustainable alternatives to methods using precious metals. univ-rennes.fr For instance, iron catalysts have been successfully employed in the synthesis of polysubstituted naphthalene (B1677914) derivatives through tandem cross-dehydrogenative coupling reactions. thieme-connect.com Specifically, FeCl₃ with an oxidant like DDQ has been used for the benzannulation of styrenes. thieme-connect.com

In the broader context of olefin functionalization, cobalt catalysts, which are also first-row transition metals, have been used for the hydration of alkenes. nih.gov For example, Co(II) complexes can catalyze the Markovnikov hydration of α-olefins, such as 1-decene, to produce the corresponding alcohol. nih.gov This suggests the potential for similar catalytic systems involving iron to be developed for the specific transformations of en-yn-ols. The general trend is to move towards more abundant and less toxic first-row transition metals like iron for various catalytic processes. univ-rennes.fr

Calcium(II) Triflate Catalysis in Chemoselective Distinctions

Calcium(II) triflate (Ca(OTf)₂) has emerged as a mild and effective Lewis acid catalyst for various organic transformations. researchgate.net Its utility has been demonstrated in the chemoselective reaction of pent-1-en-4-yn-3-ol derivatives with thioamides to synthesize functionalized thiazoles. acs.org In these reactions, the calcium catalyst activates the propargyl alcohol, facilitating a selective reaction at the alkyne moiety over the alkene. acs.org

The mechanism involves the initial reaction of the thioamide tautomer with the Ca(OTf)₂-activated en-yn-ol, leading to the formation of an allene (B1206475) intermediate through dehydration. This is followed by an intramolecular 5-exo-dig cyclization to yield the thiazole (B1198619) product. acs.org A notable feature of this methodology is the time-dependent formation of kinetic and thermodynamic products, with the potential for isomerization to a more stable, conjugated system over time. acs.org The stability and low toxicity of calcium catalysts make them a sustainable alternative to traditional transition metals for activating alcohols and other functional groups. researchgate.net

Table 1: Calcium(II) Triflate Catalyzed Thiazole Synthesis

| Reactants | Catalyst | Product Type | Key Features |

|---|

Other Transition Metal-Based Methodologies

A variety of other transition metals are instrumental in the synthesis and transformation of en-yn-ol precursors and related structures. cuny.edu Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Suzuki reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. cuny.edumdpi.com

Ruthenium catalysts are effective for olefin metathesis, a process that rearranges carbon-carbon double bonds to create new olefin products. mdpi.com Nickel catalysts have been used for the intramolecular oxidative C-H functionalization of arylthioureas to produce 2-aminobenzothiazoles. acs.org Furthermore, copper-catalyzed reactions have been developed for the amination of C(sp³)–H bonds, leading to the synthesis of indolines. acs.org These diverse transition metal-catalyzed reactions highlight the versatility of these catalysts in modern organic synthesis, enabling the construction of complex molecular scaffolds from simple starting materials. acs.org

Multi-Component and Cascade Reactions Incorporating En-yn-ol Precursors

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. tandfonline.comnih.gov These reactions are characterized by their atom economy and ability to rapidly generate molecular diversity. nih.govrsc.org

For instance, a palladium(II)-catalyzed three-component reaction involving pentynol derivatives, salicylaldehydes, and amines can produce functionalized spiroacetals in a one-pot process. researchgate.net In a different approach, the reaction of 1-(2-(methylthio)phenyl)prop-2-yn-1-ol derivatives with carbon monoxide and alcohols, catalyzed by PdI₂/KI, yields thiophene (B33073) analogs. tandfonline.com

The Petasis reaction, a notable MCR, couples a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. acs.org While not directly involving en-yn-ols as a primary substrate, the principles can be extended to complex carbonyl derivatives. Cascade reactions often involve an initial intermolecular reaction followed by a series of intramolecular transformations to build the final product. nih.gov For example, the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile (B146778) in the presence of DBU leads to 4-allenyl-oxazolines through a cascade of nucleophilic attack, cyclization, and isomerization. acs.org

Table 2: Examples of Multi-Component and Cascade Reactions

| Reaction Type | Reactants | Catalyst | Product |

|---|---|---|---|

| Three-Component | Pentynol derivatives, Salicylaldehydes, Amines | Palladium(II) complex | Functionalized Spiroacetals researchgate.net |

| Four-Component | Ketones, Aldehydes, Ammonium salt, Sulfur | Metal-free | Polysubstituted Thiazoles nih.gov |

Novel Reagents and Reaction Conditions for this compound Synthesis

The synthesis of en-yn-ols and their derivatives is continually evolving with the discovery of new reagents and reaction conditions. Transition-metal-free approaches are of particular interest due to their potential for reduced cost and toxicity. organic-chemistry.org One such method involves the displacement at an sp center to create ynol ethers and thioynol ethers, which proceeds through a radical mechanism without the need for a metal catalyst. organic-chemistry.org

Brønsted acids, such as triflic acid (TfOH), have been shown to catalyze the hydrative cyclization of diynones to form 4-pyranones. rsc.org The development of mild and facile Peterson olefination using low loadings of the Brønsted acid HNTf₂ allows for the synthesis of enynes at room temperature. acs.org

In the realm of multi-component synthesis, a copper(I)-catalyzed azide-alkyne cycloaddition is a key step in preparing glycerol-derived 1,2,3-triazoles from terminal alkynes like dec-1-yne. scielo.br This reaction is typically carried out in a mixture of tert-butyl alcohol and water with a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system. scielo.br Furthermore, the synthesis of chiral alcohols, which are precursors to compounds like this compound, can be achieved through asymmetric synthesis routes, such as the addition of alkynes to aldehydes using chiral ligands and metal catalysts. mdpi.com

Mechanistic Investigations and Reaction Pathways of Dec 4 En 1 Yn 3 Ol

Reactivity of the Alcohol Functionality in Dec-4-en-1-yn-3-ol

The hydroxyl (-OH) group at the C-3 position of this compound is a key site of reactivity, participating in reactions typical of secondary and propargylic alcohols. atamanchemicals.com Its functionality can be leveraged for various synthetic transformations, including oxidation, substitution, and elimination reactions.

Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, an enynone, using standard oxidizing agents. atamanchemicals.com

Substitution : The alcohol group can undergo substitution to form esters or ethers.

Dehydration : Acid-catalyzed dehydration can lead to the formation of highly conjugated enyne or diene systems. rsc.org The mechanism of dehydration, whether a concerted process or a stepwise E1-like pathway involving a carbocation intermediate, is influenced by the stability of the potential carbocation. rsc.org For propargylic alcohols, the formation of a carbocation is often a key step. beilstein-journals.org

Nucleophilic Attack : The oxygen atom of the alcohol can act as a nucleophile. In the presence of trichloroacetonitrile (B146778), for example, the hydroxyl group of (Z)-2-en-4-yn-1-ols initiates a reaction sequence by attacking the nitrile, leading to cyclization. nih.govacs.org

Deoxygenation : In a notable transformation, 1-en-4-yn-3-ols can undergo reductive deoxygenation to form 1,4-enynes. rsc.org This reaction, co-catalyzed by FeF₃ and TfOH, proceeds through the formation of a propargylic carbocation intermediate after the protonation of the hydroxyl group. rsc.org

A summary of the primary reactions involving the alcohol functionality is presented below.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Standard oxidants | Enynone | atamanchemicals.com |

| Substitution | Acyl chlorides, etc. | Esters, Ethers | |

| Dehydration | Acid catalysts (e.g., CuSO₄) | Conjugated enynes/dienes | rsc.org |

| Nucleophilic Attack | Trichloroacetonitrile, DBU | Oxazolines | nih.govacs.org |

| Reductive Deoxygenation | FeF₃, TfOH, NBSH | 1,4-Enyne | rsc.org |

Transformations Involving the Alkyne Moiety of this compound

The alkyne, or carbon-carbon triple bond, is a highly versatile functional group within the this compound structure, serving as a linchpin for cyclizations, additions, and rearrangements. Gold(I) complexes are particularly effective catalysts for activating the alkyne moiety, rendering it susceptible to nucleophilic attack. nih.govacs.orgacs.org This activation is a cornerstone of modern organic synthesis, enabling reactions under mild conditions with high functional group tolerance. acs.orgucl.ac.uk

Key transformations include:

Hydration : The addition of water across the triple bond, often catalyzed by gold or other transition metals, can yield ketones after the tautomerization of an initial enol intermediate. ucl.ac.uk

Cycloisomerization : In enyne systems, gold(I) catalysts selectively coordinate to the alkyne, activating it for intramolecular attack by the alkene. acs.org This can lead to the formation of complex cyclic and bicyclic structures. acs.org

Addition Reactions : The triple bond can undergo various addition reactions. atamanchemicals.com For instance, silicon-based groups can be added to activate the alkyne for subsequent reactions like Diels-Alder cycloadditions. researchgate.net

Alkyne Metathesis : This powerful reaction allows for the cleavage and reformation of carbon-carbon triple bonds, enabling the synthesis of macrocycles and other complex architectures from di-alkyne precursors. researchgate.net

A characteristic reaction of propargylic systems like this compound is the isomerization of the propargyl group into an allene (B1206475) (a C=C=C structure). nih.govacs.org This rearrangement is often base-promoted and can be a critical step in a multi-step reaction cascade. beilstein-journals.orgresearchgate.net

The mechanism can be sensitive to the substituents on the molecule. nih.govacs.org For example, in the synthesis of 4-allenyl-oxazolines from (Z)-2-en-4-yn-1-ols, the reaction proceeds through a sequence involving nucleophilic attack by the alcohol, cyclization to form a propargyl-substituted intermediate, and then a crucial propargyl/allene isomerization to yield the final product. nih.govacs.org The nature of the substituents can dramatically affect whether this isomerization occurs efficiently. nih.gov Computational studies using density functional theory (DFT) are often employed to investigate the possible mechanisms and transition states of such isomerizations. beilstein-journals.orgd-nb.info

Reactivity of the Alkene Moiety of this compound

The alkene functionality in this compound primarily acts as a nucleophile in intramolecular reactions, particularly in metal-catalyzed cyclizations. In gold(I)-catalyzed enyne cycloisomerizations, the reaction typically begins with the coordination of the gold catalyst to the alkyne. acs.org The activated alkyne is then attacked by the tethered alkene in either a 5-exo-dig or 6-endo-dig fashion, leading to the formation of a cyclopropyl (B3062369) gold carbene intermediate, which can then undergo further skeletal rearrangements. acs.org

The alkene can also participate in pericyclic reactions, such as the Diels-Alder reaction, where it can function as the dienophile, reacting with a suitable diene to form a six-membered ring. unipr.it The reactivity of the alkene can be influenced by substituents, with electron-withdrawing groups sometimes increasing the activation barrier for certain cyclizations. researchgate.net

Concerted vs. Stepwise Mechanisms in Cyclization Reactions

Cyclization reactions involving enynols can proceed through either concerted or stepwise mechanisms, a distinction that is fundamental to understanding the reaction outcome. numberanalytics.com

Concerted Mechanism : In a concerted reaction, all bond-breaking and bond-forming events occur simultaneously within a single cyclic transition state. numberanalytics.com Pericyclic reactions are often characterized by this mechanism. numberanalytics.com

Stepwise Mechanism : A stepwise pathway involves the formation of one or more discrete intermediates. fiveable.me For example, a reaction might first form a diradical or zwitterionic intermediate, which then closes to form the final ring in a subsequent step. unipr.itfiveable.me

The operative mechanism is often dictated by the specific substrate, substituents, and reaction conditions. researchgate.net For instance, the thermal cyclization of some enyne-allenes can be tuned from a concerted to a stepwise mechanism by remote substituents at the alkyne terminus. researchgate.net DFT calculations are a crucial tool for elucidating these pathways, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. rsc.orgunipr.it In some cases, the energy difference between the concerted and stepwise pathways is very small, and the reaction is said to be on the "concerted/stepwise boundary," where the pathways may even merge. nih.gov

| Feature | Concerted Mechanism | Stepwise Mechanism | References |

| Process | Single step, simultaneous bond formation/breaking. | Multiple sequential steps. | numberanalytics.comfiveable.me |

| Intermediates | None. Proceeds via a single transition state. | Involves one or more discrete intermediates (e.g., diradical, carbocation). | fiveable.me |

| Stereochemistry | Often highly stereospecific. | Can lead to loss of stereochemical information due to intermediates. | fiveable.me |

| Influencing Factors | Orbital symmetry, substrate geometry. | Stability of intermediates, substituents, solvent effects. | researchgate.netfiveable.me |

Rearrangement Reactions Originating from this compound Analogues

Analogues of this compound are precursors to a variety of powerful rearrangement reactions, which are instrumental in the synthesis of complex molecular frameworks. These reactions often involve a cascade of events initiated by the specific functionalities present in the starting material. researchgate.net For instance, tandem Cope rearrangements and subsequent cycloadditions have been studied for analogues like cis-1,2-diethynylcyclopropane. researchgate.net

The oxy-Cope rearrangement is a atamanchemicals.comatamanchemicals.com-sigmatropic rearrangement of 1,5-dien-3-ols. wikipedia.orgtcichemicals.com The reaction is driven by the formation of a stable enol or enolate, which then tautomerizes to a carbonyl compound. wikipedia.org While this compound is not a 1,5-diene itself, its analogues can be designed to undergo this transformation.

A significant advance was the development of the anionic oxy-Cope rearrangement . wikipedia.org Deprotonation of the hydroxyl group with a strong base (like potassium hydride) to form an alkoxide accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.orgnih.gov This dramatic rate enhancement allows the reaction to proceed at much lower temperatures, often making it irreversible due to the formation of a stable enolate. wikipedia.orgnih.gov This transformation is a powerful tool for constructing δ,ε-unsaturated carbonyl compounds and has been widely used in the total synthesis of natural products. tcichemicals.comnih.gov

Pinacol (B44631) Rearrangements in Dien-yn-ol Systems

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a carbonyl compound, specifically a ketone or aldehyde. wikipedia.orgbyjus.commasterorganicchemistry.com First described in 1860 by Wilhelm Rudolph Fittig, this reaction proceeds via a 1,2-migration of a substituent. wikipedia.orgbyjus.com The driving force is the formation of a more stable carbocation intermediate. masterorganicchemistry.com

The mechanism involves four primary steps:

Protonation: In an acidic medium, one of the hydroxyl groups is protonated. byjus.com In an asymmetrical diol, the hydroxyl group that forms a more stable carbocation upon leaving is preferentially protonated. wikipedia.orgijfmr.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, creating a carbocation. byjus.com

Rearrangement (1,2-shift): An alkyl, aryl, or hydride group from the adjacent carbon migrates to the positively charged carbon. wikipedia.orgmasterorganicchemistry.com This step is driven by the formation of a highly stable resonance-stabilized oxonium ion. wikipedia.org The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

Deprotonation: The final product, a ketone or aldehyde, is formed upon deprotonation of the oxonium ion. byjus.com

In the context of dien-yn-ol systems like this compound, the principles of the pinacol rearrangement are applicable if the molecule is first converted into a vicinal diol. For instance, dihydroxylation of the double bond in this compound would yield a 1,2,4-triol system. Subsequent acid-catalyzed rearrangement would likely proceed via protonation of one of the newly introduced hydroxyl groups. The stability of the resulting carbocation and the migratory aptitude of the adjacent groups (including the alkynyl-substituted carbon) would determine the final product structure. In cyclic systems, the stereochemistry of the diol is crucial, with groups positioned trans to the leaving group migrating preferentially. wikipedia.org

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites—an alkene, an alkyne, and a hydroxyl group—in this compound makes chemoselectivity and regioselectivity critical considerations in its transformations. Various catalytic systems have been developed to control the outcome of reactions involving similar enynol structures.

Chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in reactions involving both a double and a triple bond, a catalyst can be chosen to selectively activate one over the other. In a study involving pent-1-en-4-yn-3-ol derivatives, Ca(OTf)₂ was used to achieve a chemoselective cyclization with thioamides, where the reaction pathway could be directed to form either kinetic or thermodynamic thiazole (B1198619) products depending on the reaction time. nih.gov Similarly, intramolecular silyl (B83357) nitronate cycloadditions involving enyn-ol derived nitroethers showed excellent chemoselectivity for the double bond over the triple bond. mdpi.com

Regioselectivity concerns the specific location or region where a reaction occurs. In the palladium-catalyzed syn-hydrocarboxylation of 2-alkynylic alcohols, the hydroxyl group plays a key role in directing the regioselectivity of CO insertion, leading exclusively to 3-hydroxy-2(E)-alkenoates. rsc.org Zirconium-mediated cross-coupling reactions to form (Z)-enynols, followed by electrophilic cyclization, yield fully substituted dihydrofurans with high regio- and stereoselectivity. nih.gov

The following table summarizes various selective reactions applicable to enynol systems.

| Reaction Type | Catalyst/Reagent | Selectivity Outcome | Product Type | Source |

|---|---|---|---|---|

| Electrophilic Cyclization | Zr-mediation then I₂/Ag₂CO₃ | High Regio- and Stereoselectivity | (Z)-5-(1-iodoylidene)-2,5-dihydrofurans | nih.gov |

| Cycloisomerization | Cu(I), Pt(II), or Au(I) | Chemoselective activation of the alkyne leads to different pathways (cyclopropanation vs. fragmentation) | Polycyclic compounds | thieme-connect.com |

| Cycloaromatization | Dichlorobenzoquinone | Chemoselective Meyer-Schuster rearrangement followed by regioselective Schmittel cyclization | Benzo[b]fluorenones | nih.gov |

| Cyclization with Thioamides | Ca(OTf)₂ | Chemoselective reaction at either alkene or alkyne depending on conditions | Functionalized thiazoles | nih.gov |

| Hydrocarboxylation | Pd-catalyst / (PhO)₂POOH | High Regioselectivity (syn-addition) | 3-hydroxy-2(E)-alkenoates | rsc.org |

Radical-Mediated Transformations relevant to this compound

Radical chemistry offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions, often allowing for rapid increases in molecular complexity. cjcatal.com The enyne moiety within this compound is a suitable substrate for various radical-mediated transformations. These reactions typically involve the initial generation of a radical species, which then adds across the double or triple bond. mdpi.com

Recent advances have highlighted several types of radical transformations relevant to the functional groups in this compound:

Radical Addition and Cyclization: Carbon-centered radicals can be generated from various precursors and added to the alkene or alkyne. The resulting radical intermediate can then undergo further reactions, such as cyclization or trapping by another functional group. mdpi.commdpi.com For example, radical addition to 1,3-enynes can initiate annulation cascades to form functionalized heterocycles like isoxazoles. mdpi.com

Heck-Type Alkylation: Radical-mediated Heck-type reactions of 1,3-dienes allow for the introduction of alkyl groups. cjcatal.com This involves the addition of an alkyl radical to the diene system, followed by the elimination of a hydrogen atom.

Difunctionalization and Trifunctionalization: These reactions install two or three new functional groups across a π-system in a single operation. For alkenes and alkynes, this can involve the addition of a radical (X•), followed by trapping of the intermediate radical with another species (Y), potentially leading to trifunctionalized products through subsequent steps like oxidation or rearrangement. mdpi.com

The table below outlines some relevant radical-mediated reactions.

| Reaction Type | Substrate Type | Radical Source Example | Key Transformation | Source |

|---|---|---|---|---|

| Heck-Type Alkylation | 1,3-Dienes | Alkyl halides (with Cu catalyst) | Regioselective 1,2-alkylesterification | cjcatal.com |

| [3+2] Annulation | 1,3-Enynes | Sodium sulfinates (with In catalyst) | Formation of functionalized isoxazoles via sulfonyl radical addition and cyclization | mdpi.com |

| Alkene Difunctionalization | Alkenes | Oxime esters (visible light induced) | Addition of an alkyl radical followed by oxidation and hydrolysis to form ketones | mdpi.com |

| Olefin Transformation | Alkenes | C-H, C-X, or C-C bond cleavage | Heck-type alkylation, hydroalkylation, or difunctionalization via carbon-centered radicals | mdpi.com |

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Dec 4 En 1 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. scielo.brresearchgate.net By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of Dec-4-en-1-yn-3-ol is expected to provide a wealth of information regarding the number of different types of protons and their neighboring environments. Each unique proton in the molecule will produce a distinct signal.

Key expected signals would include:

Alkenic Protons: The protons on the carbon-carbon double bond (C-4 and C-5) would appear in the downfield region, typically between 5.0 and 6.5 ppm. The coupling constant (J-value) between these protons would be indicative of the double bond's stereochemistry (cis or trans).

Alkynyl Proton: The proton attached to the terminal alkyne (C-1) would resonate as a singlet or a narrow doublet in a characteristic region, generally around 2.0-3.0 ppm.

Carbinol Proton: The proton on the carbon bearing the hydroxyl group (C-3) would appear as a multiplet, with its chemical shift influenced by hydrogen bonding and solvent, typically in the range of 4.0-5.0 ppm.

Hydroxyl Proton: The -OH proton signal is often a broad singlet and its chemical shift is highly variable depending on concentration and solvent. It can be confirmed by its disappearance upon D₂O exchange.

Alkyl Protons: The protons of the pentyl chain (C-6 to C-10) would produce signals in the upfield region of the spectrum (approximately 0.8-2.2 ppm). The terminal methyl group (C-10) would typically be a triplet around 0.9 ppm.

Representative ¹H NMR Data for an Analogous En-yn-ol Compound

Disclaimer: The following table presents representative ¹H NMR data for an analogous compound, (4E,15Z)-docosa-4,15-dien-1-yn-3-ol, as specific experimental data for this compound is not available. psu.edu

| Proton Assignment (Analog) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.56 | d | 2.1 |

| H-3 | 4.84 | br s | - |

| H-4, H-5 | 5.39-6.02 | m | - |

| Alkyl Chain | 0.88-2.10 | m | - |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying the spectrum.

For this compound, characteristic peaks would include:

Alkynyl Carbons: The two carbons of the alkyne (C-1 and C-2) would resonate in the range of 70-90 ppm.

Alkenic Carbons: The carbons of the double bond (C-4 and C-5) would appear in the downfield region, typically between 110 and 140 ppm.

Carbinol Carbon: The carbon attached to the hydroxyl group (C-3) would be found in the range of 60-70 ppm.

Alkyl Carbons: The carbons of the pentyl side chain (C-6 to C-10) would appear in the upfield region, from approximately 14 to 40 ppm.

Representative ¹³C NMR Data for an Analogous En-yn-ol Compound

Disclaimer: The following table presents representative ¹³C NMR data for an analogous compound, (4E,15E)-docosa-4,15-dien-1-yn-3-ol, as specific experimental data for this compound is not available. psu.edu

| Carbon Assignment (Analog) | Chemical Shift (δ, ppm) |

| C-1 | 73.91 |

| C-2 | 83.30 |

| C-3 | 62.73 |

| C-4 | 128.28 |

| C-5 | 134.55 |

| Alkyl Chain | 14.08-32.57 |

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity from the terminal methyl group (C-10) all the way to the alkenic protons and for confirming the coupling between the carbinol proton (H-3) and the adjacent alkenic proton (H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular skeleton by connecting fragments that are not directly linked by proton-proton coupling, such as connecting the alkynyl proton to C-2 and C-3, or the alkenic protons to the carbinol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. NOESY is particularly important for determining the stereochemistry of the double bond. For the (E)-isomer of this compound, a NOE would be expected between H-3 and H-5, while for the (Z)-isomer, a NOE would be observed between H-3 and H-4.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. mdpi.com This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₆O), HRMS would be used to confirm this elemental composition.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₀H₁₆O + H]⁺ | 153.1274 |

| [C₁₀H₁₆O + Na]⁺ | 175.1093 |

Disclaimer: This table shows the calculated exact masses for the protonated and sodiated molecular ions of this compound. Experimental values would be expected to be very close to these calculated values. epa.gov

When this compound is part of a more complex mixture, such as a crude reaction product or a natural extract, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. tandfonline.com These techniques first separate the components of the mixture chromatographically before introducing them into the mass spectrometer for analysis.

GC-MS: Gas Chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound. tandfonline.com The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and a fragmentation pattern that can serve as a "fingerprint" for the compound. Common fragmentation pathways for an alcohol like this would include the loss of a water molecule and cleavage alpha to the hydroxyl group.

LC-MS: Liquid Chromatography separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. LC-MS is a very versatile technique and is particularly useful for less volatile or thermally sensitive compounds. It allows for the analysis of this compound in various sample matrices. The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the compound in a mixture.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific structural features: the hydroxyl group (-OH), the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C).

The presence of the hydroxyl group gives rise to a strong, broad absorption band in the region of 3300-3400 cm⁻¹. The stretching vibration of the terminal alkyne C-H bond is typically observed as a sharp, strong peak around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weak to medium absorption in the 2100-2260 cm⁻¹ region. libretexts.org The C=C double bond stretching vibration is found in the 1640-1680 cm⁻¹ range. libretexts.org Additionally, the sp² C-H stretch from the alkene group appears at wavenumbers just above 3000 cm⁻¹, while the sp³ C-H stretches from the alkyl chain are observed just below 3000 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| O-H | Stretch, broad | 3300-3400 |

| C≡C-H | Stretch, sharp | ~3300 |

| C≡C | Stretch | 2100-2260 |

| C=C | Stretch | 1640-1680 |

| =C-H | Stretch | >3000 |

| -C-H | Stretch | <3000 |

This table is generated based on typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The UV-Vis spectrum is a plot of absorbance against wavelength, typically in the range of 190-800 nm. microbenotes.comazooptics.com The chromophores in this compound, the carbon-carbon double and triple bonds, are responsible for its UV absorption.

The isolated double and triple bonds in this compound would be expected to have absorption maxima (λmax) in the lower UV region, typically below 200 nm, corresponding to π→π* transitions. azooptics.com Conjugation of these chromophores would shift the absorption to longer wavelengths. The presence of unsaturated groups and heteroatoms like oxygen can be indicated by peaks in the 200 to 400 nm region. jocpr.com Solvents used for UV-Vis analysis must be transparent in the region of interest; common choices include ethanol, methanol, and n-hexane. researchgate.net

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile alcohol, is amenable to GC analysis. In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information based on the mass-to-charge ratio of the fragmented ions. thermofisher.com This is invaluable for confirming the identity of this compound and identifying any impurities. For instance, GC-MS analysis of related enynol compounds has been reported, demonstrating its utility in this class of molecules. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the separation and quantification of compounds in a liquid mobile phase. These methods are particularly useful for less volatile or thermally sensitive compounds. UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.com

For the analysis of this compound, a reversed-phase column would typically be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. Detection is often achieved using a UV detector, as the double and triple bonds in the molecule absorb UV light. austinpublishinggroup.com When higher selectivity is needed, HPLC or UPLC can be coupled with a mass spectrometer (LC-MS). waters.commdpi.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. savemyexams.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. lichenportal.org The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. savemyexams.com The position of the compound is visualized, often using a UV lamp if the compound is UV-active, and is characterized by its retention factor (Rf) value. For enynols, TLC is routinely used to monitor reaction completion. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chiral Analytical Methods for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C-3), meaning it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial in asymmetric synthesis and for understanding its biological activity. thieme-connect.de

Chiral HPLC is the most widely used technique for this purpose. wikipedia.org This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram corresponds to their relative amounts in the mixture. For example, the enantiomeric purity of a similar compound, 1-trimethylsilyl-1-decyn-3-ol, was determined by chiral HPLC after derivatization. The choice of the chiral column and the mobile phase is critical for achieving good separation.

Alternatively, chiral gas chromatography can also be used for the enantiomeric separation of volatile chiral compounds. mdpi.com This technique utilizes a chiral stationary phase that can resolve the enantiomers.

Computational Chemistry and Theoretical Modeling of Dec 4 En 1 Yn 3 Ol Systems

Application of Density Functional Theory (DFT) in Dec-4-en-1-yn-3-ol Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems, including organic molecules. wikipedia.org It has become a popular method for calculations in both solid-state physics and quantum chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT methods are used to model molecular geometries, reaction energies, and spectroscopic properties of enyne systems. acs.orgnih.govresearchgate.net

In the context of this compound and related enyne alcohols, DFT calculations are instrumental in several areas:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electrons to understand molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution, which are key to predicting reactivity.

Reaction Energetics: Investigating the thermodynamics of reactions involving the enyne alcohol, such as dehydration or cyclization, by calculating the energies of reactants, products, and intermediates. rsc.orgacs.org

Mechanism Elucidation: Mapping potential energy surfaces to identify transition states and determine activation barriers, providing a detailed picture of how a reaction proceeds. pitt.eduimist.ma

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. wikipedia.orgpitt.edu For organic molecules containing π-systems like enynes, a variety of functionals are employed, often including dispersion corrections to accurately model non-covalent interactions.

Table 1: Common DFT Functionals and Basis Sets for Enyne Systems

| Functional | Description | Basis Set | Description |

|---|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is one of the most widely used functionals for organic molecules. researchgate.netimist.ma | 6-31G(d,p) | A Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe bond anisotropy. |

| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, known for good performance in thermochemistry, kinetics, and non-covalent interactions. | 6-311+G(d,p) | A larger Pople-style basis set that adds diffuse functions (+) to better describe anions and weak interactions. |

| ωB97X-D | A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems where weak interactions are important. nih.govjuniperpublishers.com | def2-TZVP | A triple-zeta valence basis set with polarization functions, offering a higher level of accuracy. |

| PBE | The Perdew-Burke-Ernzerhof functional is a non-empirical generalized gradient approximation (GGA) functional, widely used in physics and materials science. scielo.org.za | cc-pVTZ | A correlation-consistent triple-zeta basis set, designed to systematically converge towards the complete basis set limit. |

Ab Initio and Semi-Empirical Methods for Electronic Structure Calculation

Beyond DFT, other computational methods are available for studying the electronic structure of molecules like this compound. These can be broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. acs.orgmdpi.com Hartree-Fock (HF) theory is the simplest ab initio method, but it neglects electron correlation. More advanced (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF result to include correlation effects, providing higher accuracy. For enyne systems, these methods can serve as a benchmark to validate the results from more cost-effective DFT calculations. researchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of HF theory by omitting or approximating certain integrals and introducing parameters derived from experimental data. uni-muenchen.de This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or longer timescales. juniperpublishers.comuni-muenchen.de Common semi-empirical methods include PM3 (Parametric Model number 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap). uni-muenchen.deresearchgate.net They are particularly useful for initial explorations of potential energy surfaces or for calculating properties like heats of formation. juniperpublishers.com

Table 2: Comparison of Computational Methods for Electronic Structure

| Method Type | Method Example | Key Features | Typical Application for this compound |

|---|---|---|---|

| Ab Initio | MP2, CCSD(T) | High accuracy, computationally very expensive, no empirical parameters. acs.org | Benchmarking energies and geometries; high-accuracy calculation for small model systems. |

| Density Functional Theory | B3LYP, M06-2X | Good balance of accuracy and cost, includes electron correlation. wikipedia.org | Geometry optimization, reaction mechanisms, spectroscopic prediction. acs.orgacs.org |

| Semi-Empirical | PM6, AM1 | Very fast, uses empirical parameters, less accurate than DFT/ab initio. juniperpublishers.comuni-muenchen.de | Rapid screening of conformations, calculation of heats of formation, studies of large systems. |

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the detailed investigation of reaction mechanisms. For this compound, this includes studying reactions like dehydration, cycloadditions, cycloisomerizations, and metal-catalyzed transformations. acs.orgrsc.orgnih.govacs.org

Computational chemists use methods like DFT to map the potential energy surface (PES) of a reaction. A key goal is to locate the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway connecting reactants and products. imist.mayoutube.com The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the reaction rate.

The process typically involves:

Reactant/Product Optimization: Finding the lowest energy structures for the starting materials and products.

Transition State Search: Using specialized algorithms to locate the saddle point on the PES that corresponds to the TS. youtube.com This structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. imist.ma

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation traces the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired minima on the potential energy surface. imist.ma

Studies on related enyne systems have used these techniques to explain regioselectivity and stereoselectivity. For instance, DFT calculations have been employed to understand why a particular isomer is formed in a metal-catalyzed hydroamidation of an alkyne or why a Pauson-Khand reaction of a 1,8-enyne favors a type-II pathway over a type-I pathway. rsc.orgpku.edu.cn In gold-catalyzed reactions of 1,5-enynes with alcohols, DFT has been used to compare mechanisms and identify key intermediates. acs.orgresearchgate.net

Table 3: Example Calculated Activation Energies for Enyne Reactions

| Reaction Type | Enyne System | Catalyst/Conditions | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Cycloisomerization | 4-phenyl-hexa-1,5-enyne | (PMe₃)AuBF₄ | DFT | 15.2 | acs.org |

| Cycloisomerization | 4-phenyl-hexa-1,5-enyne | (PMe₃)AuCl | DFT | 41.9 | acs.org |

| Dehydration (Stepwise) | Dehydrolinalool | Copper(II) sulfate (B86663) | DFT | Not specified (favored path) | rsc.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be invaluable for structure elucidation and verification. nih.govrsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool. nmrdb.orgresearchgate.net The most common method involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. nih.gov The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Coupling constants can also be computed, providing further structural information. nih.gov These predictions can help assign complex spectra or distinguish between possible isomers. researchgate.netjuniperpublishers.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of a molecule's functional groups. libretexts.orgwikipedia.org Computationally, these frequencies are obtained by performing a frequency calculation on the optimized geometry of the molecule. scielo.org.za The calculation yields a set of vibrational modes and their corresponding frequencies. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scielo.org.za Predicted IR spectra can confirm the presence of key functional groups in this compound, such as the O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C=C stretch (~1650 cm⁻¹). mdpi.comnist.gov

Table 4: Typical Predicted vs. Experimental IR Frequencies for an Enyne Alcohol Data for a representative enyne alcohol, (4E)-hex-4-en-1-yn-3-ol, is used for illustration.

| Vibrational Mode | Experimental Frequency (cm⁻¹) mdpi.com | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | 3300 | ~3400-3600 | Broad peak, indicates hydroxyl group. |

| C-H Stretch (=C-H) | 3032 | ~3050-3100 | Alkene C-H bond vibration. |

| C-H Stretch (sp³) | 2975, 2941, 2879 | ~2900-3000 | Alkyl C-H bond vibrations. |

| C≡C Stretch | Not reported, typically weak | ~2100-2200 | Alkyne triple bond vibration. |

| C=C Stretch | Not reported, typically medium | ~1650-1680 | Alkene double bond vibration. |

Molecular Dynamics Simulations for Conformational Landscapes (if applicable)

For flexible molecules like this compound, which has several rotatable single bonds, a single static structure is insufficient to describe its behavior. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule, allowing for the exploration of its conformational landscape.

MD simulations can reveal:

The relative populations of different conformers at a given temperature.

The pathways and energy barriers for conversion between conformers.

The influence of solvent on the conformational preferences.

In the context of reaction mechanisms, MD trajectory calculations can provide insights that static models might miss. For example, in the cyclization of enyne allenes, MD simulations have shown that even when a concerted transition state is located, trajectories may still sample a stepwise diradical intermediate, highlighting the importance of non-statistical dynamic effects. comporgchem.com For a molecule like this compound, MD could be used to understand how its preferred solution-phase conformation influences its reactivity in subsequent chemical transformations.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. The process involves calculating a set of numerical descriptors that quantify various aspects of a molecule's structure and then using statistical methods to build a mathematical model.

For a series of substituted this compound derivatives, QSAR could be used to understand how changes in the substituent affect a specific reaction rate.

Key steps in QSAR modeling include:

Descriptor Calculation: A wide range of molecular descriptors can be calculated computationally, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific geometric parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to find a correlation between a subset of descriptors and the observed reactivity.

Model Validation: Ensuring the predictive power of the model using external test sets or cross-validation techniques.

For instance, computational studies on transition metal-catalyzed reactions have used insights from DFT to select molecular descriptors for regression analysis, successfully identifying parameters that are predictive of experimentally determined enantiomeric ratios. pitt.edu This approach could be applied to this compound systems to guide the design of substrates or catalysts for optimized reaction outcomes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4E)-hex-4-en-1-yn-3-ol |

| 1,5-enyne |

| 1,6-enyne |

| 1,8-enyne |

| 1-Hexyne |

| 4-phenyl-hexa-1,5-enyne |

| Dehydrolinalool |

| Enyne allene (B1206475) |

Dec 4 En 1 Yn 3 Ol As a Key Synthetic Intermediate in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds from Dec-4-en-1-yn-3-ol Motifs

The reactivity of the en-yn-ol system is not limited to natural product synthesis. This motif is also a powerful precursor for the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and materials.

The synthesis of substituted thiazoles and oxazoles, five-membered aromatic heterocycles containing sulfur/oxygen and nitrogen, can be achieved using en-yn-ol derivatives. These heterocycles are prevalent in a wide array of biologically active compounds. beilstein-journals.org

A chemo- and stereoselective protocol has been developed for the synthesis of functionalized thiazoles from the reaction of pent-1-en-4-yn-3-ol derivatives (shorter-chain analogues of this compound) with thioamides. beilstein-journals.org This reaction proceeds in the presence of a calcium triflate (Ca(OTf)₂) catalyst, which chemoselectively activates the alkyne moiety for attack by the thioamide, leading to cyclization and formation of the thiazole (B1198619) ring. beilstein-journals.org The method is noted for its efficiency and high yields. beilstein-journals.org Furthermore, this strategy has been extended to the synthesis of oxazoles by reacting propargyl alcohols with amides. beilstein-journals.org

Table 3: Synthesis of Thiazoles from an En-yn-ol Motif

| Reactant 1 (En-yn-ol derivative) | Reactant 2 | Catalyst | Product | Reference |

|---|

The en-yn-ol framework is also a precursor for other important heterocyclic systems, including pyrroles. The synthesis of 1,3-oxazinan-2-ones, a six-membered heterocycle, from en-yn-ol motifs is less commonly documented in the surveyed literature, with syntheses typically proceeding from different precursors like allenic or homoallylic carbamates.

In contrast, the synthesis of polysubstituted pyrroles from en-yn-ol precursors is well-established. An efficient, one-pot domino approach utilizes gold and silver catalysts to promote the reaction of (Z)-2-en-4-yn-1-ols (isomers of the title compound) with various amines or sulfonamides. beilstein-journals.org This cascade process involves an initial amination of the alcohol, followed by a gold-catalyzed cycloisomerization of the resulting intermediate to form the pyrrole (B145914) ring under mild conditions. beilstein-journals.org The method allows for the creation of a diverse library of multisubstituted pyrroles in a regioselective manner. beilstein-journals.org

Table 4: Gold/Silver-Catalyzed Synthesis of Pyrroles from (Z)-2-en-4-yn-1-ols

| En-yn-ol Substrate | Amine/Sulfonamide | Catalyst System | Product | Reference |

|---|

Preparation of Functionalized Thiazoles and Oxazoles

Role in the Synthesis of Conjugated Systems (e.g., 1,4-Enynes)

This compound and its derivatives are pivotal precursors in the synthesis of 1,4-enynes, which are significant structural motifs found in various natural products and pharmaceutically active compounds. rsc.orgrsc.org The conversion of 1-en-4-yn-3-ols, such as this compound, to 1,4-enynes can be achieved through chemo- and regioselective reductive deoxygenation. rsc.orgrsc.org

One notable methodology involves a cooperative catalysis system using iron(III) fluoride (B91410) (FeF3) and trifluoromethanesulfonic acid (TfOH) under conditions mediated by 2-nitrobenzenesulfonylhydrazide (NBSH). rsc.orgrsc.org This reaction selectively removes the hydroxyl group, yielding the corresponding 1,4-enyne. The process is significant because it provides a direct and novel method for synthesizing these valuable conjugated systems from readily accessible alcohol precursors. rsc.org

Table 1: Synthesis of 1,4-Enynes from 1-en-4-yn-3-ol Derivatives

| Catalyst System | Reagent | Product Type | Significance | Reference |

|---|

The importance of 1,4-enynes extends to their application in the synthesis of molecules with potential anticancer properties. For instance, a 1,4-enyne synthesized using this methodology has shown activity against esophageal carcinoma cells. rsc.org Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of chiral 1,4-enynes from propargyl alcohols, highlighting the ongoing development of sophisticated synthetic strategies involving these structures. researchgate.net

Broader Applications as a Versatile Building Block in Organic Synthesis

The utility of this compound and similar propargylic alcohols extends far beyond the synthesis of 1,4-enynes, positioning them as fundamental building blocks in organic chemistry. atamanchemicals.comsigmaaldrich.com The presence of both a hydroxyl group and an alkyne allows for a wide array of functional group interconversions and participation in various coupling and cyclization reactions. atamanchemicals.com

These versatile intermediates are employed in the construction of a diverse range of complex molecules, including:

Pharmaceuticals: The structural motifs derived from these building blocks are integral to numerous bioactive compounds. atamanchemicals.comarkat-usa.org

Agrochemicals: They serve as starting materials for the synthesis of new crop protection agents. atamanchemicals.com

Fine Chemicals: Their reactivity is harnessed to produce high-value chemical products. atamanchemicals.com

Natural Products: They are key intermediates in the total synthesis of complex natural products, such as the antitumor marine natural product (S,4E,15Z)-docosa-4,15-dien-1-yn-3-ol. researchgate.net

The reactivity of the enyne moiety can be precisely controlled. For example, gold(I) and platinum(II) catalysts can activate the alkyne for various cycloisomerization reactions, leading to the formation of diverse carbocyclic and heterocyclic systems. nih.govacs.org Research has also demonstrated the use of 1-en-4-yn-3-ol derivatives in palladium-catalyzed cascade reactions to synthesize complex polycyclic structures like benzo[a]fluorenes. acs.org

Furthermore, the propargyl alcohol functionality can be transformed into other useful structures. For instance, reaction with trichloroacetonitrile (B146778) can lead to the formation of 4-allenyl-oxazolines through a sequence of nucleophilic attack, cyclization, and isomerization. acs.org The alkyne group can also participate in cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a powerful tool in bioconjugation chemistry. atamanchemicals.com

Table 2: Applications of Propargylic Alcohols in Organic Synthesis

| Reaction Type | Catalyst/Reagent | Resulting Structure | Application Area | Reference |

|---|---|---|---|---|

| Reductive Deoxygenation | FeF3/TfOH, NBSH | 1,4-Enyne | Conjugated Systems | rsc.orgrsc.org |

| Asymmetric Alkenylation | Organocatalyst | Chiral 1,4-Enyne | Asymmetric Synthesis | researchgate.net |

| Cycloisomerization | Au(I) or Pt(II) | Carbocycles/Heterocycles | Complex Molecule Synthesis | nih.govacs.org |

| Cascade Annulation | Pd Catalyst | Benzo[a]fluorenes | Polycyclic Aromatics | acs.org |

| Cyclization/Isomerization | Trichloroacetonitrile, DBU | 4-Allenyloxazolines | Heterocyclic Synthesis | acs.org |

The adaptability of this compound and related compounds underscores their importance as foundational molecules in the synthetic chemist's toolbox, enabling the efficient construction of molecular complexity for a wide range of scientific and industrial applications. atamanchemicals.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant push in modern organic synthesis is the development of greener and more efficient chemical processes. This is particularly relevant for the synthesis of complex molecules derived from building blocks like dec-4-en-1-yn-3-ol. The concept of atom economy, which emphasizes the maximization of atoms from reactants being incorporated into the final product, is a guiding principle in this endeavor. numberanalytics.com